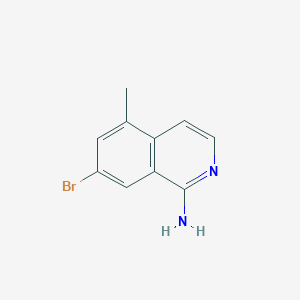
Lithium 1,1,1,3,3,3-hexafluoropropan-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 1,1,1,3,3,3-hexafluoropropan-2-olate: is a chemical compound known for its unique properties and applications in various fields. This compound is derived from 1,1,1,3,3,3-hexafluoro-2-propanol, a highly polar solvent with significant ionizing power. The lithium salt form of this compound has garnered attention for its potential use in organic synthesis and as a reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of lithium 1,1,1,3,3,3-hexafluoropropan-2-olate typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with a lithium base. One common method is the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with lithium hydride or lithium metal under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Lithium 1,1,1,3,3,3-hexafluoropropan-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound participates in nucleophilic substitution reactions, where the lithium atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexafluoroacetone, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, lithium 1,1,1,3,3,3-hexafluoropropan-2-olate is used as a reagent in organic synthesis. It is particularly effective in facilitating reactions that require a strong base, such as the Horner-Wadsworth-Emmons olefination .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives and related compounds are studied for their potential biological activities and as intermediates in the synthesis of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials and as a catalyst in various industrial processes .
Mecanismo De Acción
The mechanism by which lithium 1,1,1,3,3,3-hexafluoropropan-2-olate exerts its effects is primarily through its role as a strong base and nucleophile. The lithium ion interacts with various molecular targets, facilitating deprotonation and nucleophilic attack in organic reactions. This interaction is crucial in processes like the Horner-Wadsworth-Emmons olefination, where the compound helps in forming carbon-carbon double bonds .
Comparación Con Compuestos Similares
1,1,1,3,3,3-Hexafluoro-2-propanol: The parent alcohol from which the lithium salt is derived.
Lithium tert-butoxide: Another strong base used in organic synthesis.
Lithium diisopropylamide (LDA): A widely used strong base in organic chemistry.
Uniqueness: Lithium 1,1,1,3,3,3-hexafluoropropan-2-olate stands out due to its high polarity and unique reactivity profile. Its ability to act as both a strong base and nucleophile makes it versatile in various chemical reactions. Additionally, the presence of fluorine atoms imparts unique electronic properties that can influence reaction outcomes .
Propiedades
Fórmula molecular |
C3HF6LiO |
|---|---|
Peso molecular |
174.0 g/mol |
Nombre IUPAC |
lithium;1,1,1,3,3,3-hexafluoropropan-2-olate |
InChI |
InChI=1S/C3HF6O.Li/c4-2(5,6)1(10)3(7,8)9;/h1H;/q-1;+1 |
Clave InChI |
HOTBIMZWHWHNKJ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C(C(F)(F)F)(C(F)(F)F)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


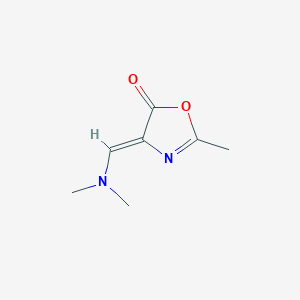
![2-(Chloromethyl)-4-iodobenzo[d]oxazole](/img/structure/B12862399.png)
![(3AR,5S,6S,6aR)-5-((S)-2-fluoro-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12862405.png)
![5-[3-(Benzyloxy)phenyl]indoline](/img/structure/B12862407.png)
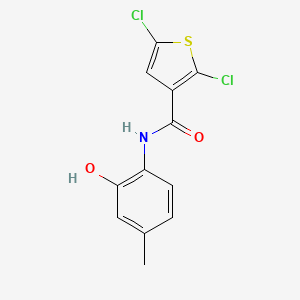
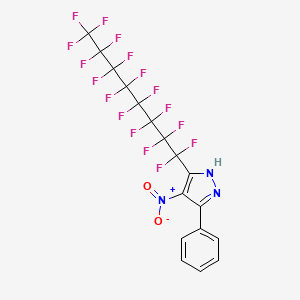
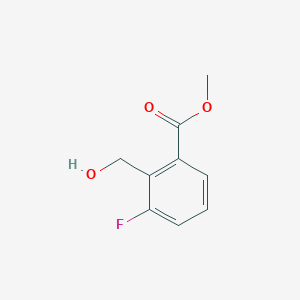
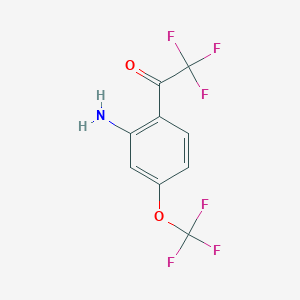
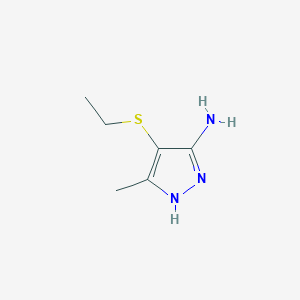
![2-Methyl-5-[(methylamino)methyl]-1,3-oxazole](/img/structure/B12862457.png)
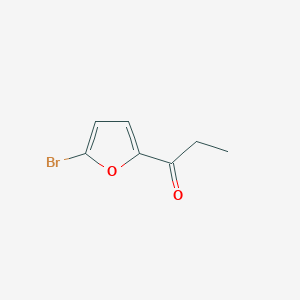
![1-(7-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862471.png)
![1-(6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12862480.png)
